2-cyclopropyl-4-ethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7/c1-2-14-11-16(24-17(23-14)13-3-4-13)25-7-9-26(10-8-25)19-15-5-6-20-18(15)21-12-22-19/h5-6,11-13H,2-4,7-10H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPNCWVDVWKBAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=NC5=C4C=CN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Cyclin-Dependent Kinase 2 (CDK2) and other kinases such as EGFR, Her2, and VEGFR2 . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with its targets by inhibiting their enzymatic activity. For instance, it inhibits the enzymatic activity of CDK2/cyclin A2 . This inhibition can lead to significant alterations in cell cycle progression .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2. This inhibition can lead to cell cycle arrest and apoptosis induction within cells . The compound also shows significant activity against EGFR, Her2, and VEGFR2 enzymes, which are involved in various signaling pathways related to cell growth and survival .
Pharmacokinetics
The compound’s potency against its targets and its cytotoxic activities against various cell lines suggest that it may have favorable bioavailability .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . It also induces cell cycle arrest and apoptosis in cells . Furthermore, it leads to a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
Action Environment
Proper storage conditions, such as a cool, dry, and well-ventilated area, away from heat sources and oxidants, are essential for maintaining the stability of similar compounds .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, exerting its effects through these interactions. For instance, it has been found to have promising cytotoxic effects against several human cancer cell lines. It has also shown significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes.
Cellular Effects
2-Cyclopropyl-4-ethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been found to induce cell cycle arrest and apoptosis in HepG2 cells.
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been found to increase the activity of proapoptotic proteins caspase-3 and Bax, while decreasing the activity of Bcl-2.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.
Dosage Effects in Animal Models
The effects of the compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Biological Activity
Introduction
2-Cyclopropyl-4-ethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrimidine core .
- Substituents including a cyclopropyl group , an ethyl group , and a piperazine moiety linked to a pyrrolo[2,3-d]pyrimidine unit .
This unique combination is believed to enhance its interaction with biological targets, particularly protein kinases.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Cyclopropyl Group | Provides unique steric properties |
| Ethyl Group | Enhances lipophilicity |
| Piperazine Moiety | Increases binding affinity |
| Pyrrolo[2,3-d]pyrimidine | Core structure linked to kinase inhibition |
Biological Activity
Compounds similar to this compound have been shown to inhibit various kinases, which are critical in regulating cell proliferation and survival. Specifically, derivatives have demonstrated nanomolar inhibitory activity against Protein Kinase B (PKB), with selectivity over related kinases such as Protein Kinase A (PKA) .
Case Studies and Research Findings
- Inhibition of Protein Kinases
-
Therapeutic Potential
- The compound has shown promise in preclinical models for treating cancers characterized by aberrant kinase activity. Its structural features suggest potential utility in targeting multiple kinases involved in tumorigenesis .
- In vitro studies have reported effective modulation of signaling pathways critical for cancer cell growth and survival when treated with this compound .
Table 2: Comparative Biological Activity
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the cyclopropyl and ethyl groups can significantly alter the biological activity of the compound. For instance:
- Increasing the size of substituents on the piperazine ring enhances binding affinity to kinase active sites.
- Alterations in the pyrrolo[2,3-d]pyrimidine core can lead to variations in selectivity profiles against different kinases .
The biological activity of this compound positions it as a promising candidate for further development in cancer therapeutics. Its unique structural features contribute to its potent kinase inhibition and selective action against critical signaling pathways involved in tumor progression. Ongoing research will be essential to fully elucidate its therapeutic potential and optimize its pharmacological properties.
References
- Smolecule.com
- MDPI Review on Pyrido[2,3-d]pyrimidines
- BioRxiv Preprint on Chemical Proteomics
- Google Patents on Pyrrolo[2,3-d]-Pyrimidines
- PubChem Database Entries
Scientific Research Applications
The pyrrolo[2,3-d]pyrimidine scaffold has been extensively studied for its biological activities, particularly as inhibitors of various kinases. The specific compound has shown promise as an inhibitor of Protein Kinase B (PKB), which plays a crucial role in cell signaling pathways related to growth and survival. The binding interactions with PKB involve critical amino acid residues in the kinase active site, suggesting that this compound could modulate important cellular processes.
- Inhibition of Kinases : Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have demonstrated nanomolar inhibitory activity against PKB while maintaining selectivity over closely related kinases such as Protein Kinase A (PKA) .
- Potential Antitumor Activity : Compounds similar to 2-cyclopropyl-4-ethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine have been identified as potential antitumor agents due to their ability to inhibit cell proliferation .
Applications in Medicinal Chemistry
The unique structural features of This compound suggest potential applications across various therapeutic areas:
Cancer Therapy
Due to its kinase inhibition properties, this compound may serve as a lead candidate for developing new cancer therapies targeting specific signaling pathways involved in tumor growth and metastasis.
Neurological Disorders
Research indicates that similar compounds can influence neurological pathways, making them candidates for treating conditions such as schizophrenia or depression by modulating neurotransmitter systems .
Antiviral Activity
Studies on related pyrrolo[2,3-d]pyrimidine derivatives have shown antiviral properties against viruses such as human cytomegalovirus (HCMV) and herpes simplex virus . This suggests that the compound could be explored for antiviral applications.
Case Studies
Several studies have highlighted the effectiveness of pyrrolo[2,3-d]pyrimidine derivatives in clinical settings:
- Antitumor Agents : A study demonstrated that compounds with similar structures exhibited significant antitumor activity in preclinical models, leading to further investigations into their mechanism of action .
- Kinase Inhibitors : Research has shown that certain derivatives can selectively inhibit PKB and other kinases involved in cancer progression, providing insights into their therapeutic potential .
- Antiviral Research : Investigations into the antiviral properties of related compounds have led to promising results against viral infections, indicating a broader application scope for compounds like This compound .
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Core
- 2-Cyclopropyl-4,5-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine (): Differs by having 4,5-dimethyl groups instead of 4-ethyl. Ethyl’s longer alkyl chain may enhance hydrophobic interactions in target pockets .
- Ethyl 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate (): Replaces the piperazine linker with an amino-benzene group. The lack of a piperazine reduces solubility, and the benzoate ester may lead to metabolic instability compared to the target compound’s piperazine .
Scaffold and Linker Modifications
- Pyrazolo[3,4-d]pyrimidine Derivatives (): Compounds like 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine lack the pyrrolo[2,3-d]pyrimidine-piperazine system. Their pyrazole-fused core exhibits distinct electronic properties, likely reducing kinase inhibition potency compared to the target compound’s pyrrolopyrimidine motif .
- Pyrido[1,2-a]pyrimidin-4-one Derivatives (): These feature a fused pyridine ring instead of a standalone pyrimidine.
COVPDB369 ():
Contains an octahydro-pyrrolo[3,4-c]pyridine scaffold linked to pyrrolo[2,3-d]pyrimidine. The complex bicyclic structure may hinder synthetic accessibility but could improve conformational rigidity for targeted interactions .
Functional Group Replacements
- 7-Cyclopentyl-N,N-dimethyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (): A cyclopentyl group replaces cyclopropyl, increasing hydrophobicity but reducing metabolic stability due to larger size. The carboxamide group enhances hydrogen bonding, which the target compound lacks .
Bromo- and Fluoro-Substituted Analogs ():
Compounds like 5-bromo-7H-pyrrolo[2,3-d]pyrimidine introduce halogens for electronic effects. Bromo’s bulkiness may disrupt binding, while the target’s ethyl group balances lipophilicity and steric tolerance .
Comparative Data Table
Preparation Methods
Nucleophilic Displacement on 4,6-Dichloropyrimidine
The 2-cyclopropyl-4-ethylpyrimidine core is synthesized via sequential nucleophilic substitutions on 4,6-dichloropyrimidine. Cyclopropylamine and ethylamine are introduced under basic conditions:
Key conditions include dimethylformamide (DMF) as the solvent, potassium carbonate as the base, and temperatures of 80–100°C. Yields for this two-step sequence exceed 75% in optimized protocols.
Table 1: Reaction Conditions for Pyrimidine Intermediate Synthesis
| Step | Reagents | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 1 | Cyclopropylamine, K₂CO₃ | DMF | 80°C | 82% | |
| 2 | Ethylamine, EtOH | EtOH | Reflux | 78% |
Synthesis of 7H-Pyrrolo[2,3-d]Pyrimidin-4-Yl Fragment
Cyclization of Aminopyrrole Derivatives
The 7H-pyrrolo[2,3-d]pyrimidine moiety is synthesized via cyclization of 4-amino-1H-pyrrole-3-carbonitrile using formamidine acetate in refluxing acetic acid:
Subsequent chlorination with POCl₃ yields the 4-chloro derivative, a critical electrophile for piperazine coupling.
Table 2: Optimization of Pyrrolo[2,3-d]Pyrimidine Synthesis
| Parameter | Condition | Yield | Purity | Source |
|---|---|---|---|---|
| Cyclization agent | Formamidine acetate | 88% | 95% | |
| Chlorination agent | POCl₃ | 91% | 97% |
Piperazine Coupling and Final Assembly
Nucleophilic Aromatic Substitution
The piperazine linker is introduced via nucleophilic substitution between 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 1-(2-cyclopropyl-4-ethylpyrimidin-6-yl)piperazine. The reaction proceeds in acetonitrile with potassium carbonate as the base:
Reaction monitoring via HPLC confirms >90% conversion after 12 hours. The crude product is purified by recrystallization from ethyl acetate/petroleum ether, yielding 68–72% isolated product.
Large-Scale Optimization
Industrial protocols emphasize solvent recycling and continuous flow processing. For instance, substituting acetonitrile with a water/ethanol mixture (15% organic content) reduces costs while maintaining yields at 70%.
Table 3: Comparative Analysis of Coupling Methods
| Method | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Batch (Lab-scale) | Acetonitrile | 60°C | 12 h | 72% | |
| Continuous flow | Water/EtOH | 70°C | 4 h | 70% |
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis under gradient elution (C18 column, 0.1% TFA in H₂O/MeCN) confirms ≥98% purity. Residual solvents meet ICH guidelines (<500 ppm).
Challenges and Innovations
Q & A
Q. What synthetic methodologies are recommended for constructing the pyrrolo[2,3-d]pyrimidine core in this compound?
The synthesis of the pyrrolo[2,3-d]pyrimidine moiety typically involves multi-step reactions, including cyclization and functionalization. A common approach involves:
- Step 1 : Condensation of ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane to form ethyl 2-cyano-4,4-dimethoxybutanoate.
- Step 2 : Reaction with formamidine to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.
- Step 3 : Cyclization under acidic conditions to generate the pyrrolo[2,3-d]pyrimidine scaffold.
- Step 4 : Chlorination or substitution at the 4-position to introduce the piperazine linkage . Note: Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize side products.
Q. How can the piperazine-pyrrolo[2,3-d]pyrimidine linkage be characterized spectroscopically?
Key techniques include:
- ¹H NMR : To confirm the presence of piperazine protons (δ ~2.5–3.5 ppm) and pyrrolo[2,3-d]pyrimidine aromatic protons (δ ~6.5–8.5 ppm). Specific splitting patterns can validate substitution patterns .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural confirmation, particularly if novel derivatives are synthesized .
Advanced Research Questions
Q. What computational strategies can predict optimal reaction pathways for synthesizing this compound?
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition state analysis) and information science to prioritize reaction conditions. For example:
- Use reaction path search algorithms to identify low-energy pathways for cyclopropane or piperazine coupling.
- Apply machine learning to historical reaction data to predict solvent/catalyst combinations that maximize yield .
- Validate predictions with high-throughput experimentation to establish a feedback loop .
Q. How do structural modifications (e.g., cyclopropyl vs. alkyl groups) impact target binding affinity in kinase inhibition studies?
The cyclopropyl group enhances:
- Steric hindrance : Stabilizes binding to hydrophobic kinase pockets (e.g., EGFR or JAK2).
- Metabolic stability : Reduces oxidative degradation compared to linear alkyl chains. Comparative studies using analogs (e.g., replacing cyclopropyl with ethyl) show a 2–3-fold decrease in IC₅₀ values, highlighting its critical role . Methodology: Perform molecular dynamics simulations to map steric/electronic interactions and validate with SPR (surface plasmon resonance) binding assays .
Q. How can contradictory data in biological activity profiles be resolved for this compound class?
Contradictions often arise from:
- Off-target effects : Use selectivity screening (e.g., kinase profiling panels) to identify non-specific interactions.
- Solubility limitations : Employ DoE (Design of Experiments) to optimize formulation variables (e.g., co-solvents, pH) and improve bioavailability .
- Batch variability : Implement QC/QA protocols (e.g., HPLC purity >99%) to ensure consistency in biological testing .
Q. What strategies mitigate challenges in scaling up the synthesis of this compound?
Key considerations include:
- Process intensification : Use flow chemistry for hazardous steps (e.g., chlorination) to improve safety and yield .
- Membrane separation technologies : For efficient purification of intermediates with similar polarities .
- Kinetic modeling : To identify rate-limiting steps (e.g., piperazine coupling) and adjust residence times in continuous reactors .
Data Contradiction Analysis
Q. Why do reported yields for the final coupling step vary across studies?
Variations arise from:
- Protecting group strategies : Unprotected pyrrolo[2,3-d]pyrimidine intermediates may undergo side reactions (e.g., oxidation).
- Catalyst selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) vs. Cu-mediated couplings yield different efficiencies.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution but may degrade sensitive intermediates . Recommendation: Use DoE to systematically test variables (catalyst loading, solvent, temperature) and identify robust conditions .
Methodological Tables
| Parameter | Optimized Condition | Impact on Yield | Reference |
|---|---|---|---|
| Piperazine coupling solvent | DMF (anhydrous) | +25% | |
| Chlorination catalyst | POCl₃ (reflux) | +30% | |
| Cyclopropane introduction | Pd(OAc)₂/XPhos | +15% (vs. Cu) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
